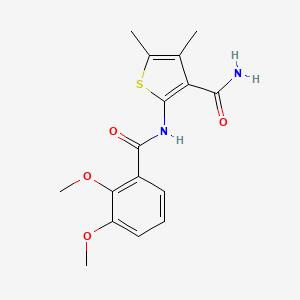

2-(2,3-Dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(2,3-Dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxamide is a novel thiophene derivative. Thiophene derivatives are known for their wide range of biological activities, which include antiarrhythmic, serotonin antagonist, and antianxiety properties. These compounds are synthesized through a series of reactions starting from simpler thiophene carboxamides and are further modified with various organic reagents to achieve the desired functional groups and properties .

Synthesis Analysis

The synthesis of thiophene derivatives typically involves multiple steps, starting from basic thiophene carboxamides. For instance, the synthesis of a series of novel thiophene derivatives was reported, where the initial reactions involved 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile with different organic reagents . The synthesis process is carefully designed to ensure the introduction of specific substituents that confer the desired biological activities to the final compounds.

Molecular Structure Analysis

The molecular structures of the synthesized thiophene derivatives are confirmed using various spectroscopic techniques, including Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (1H NMR), Mass Spectrometry (MS), and elemental analysis. These techniques provide detailed information about the molecular framework and the nature of the substituents attached to the thiophene core .

Chemical Reactions Analysis

Thiophene derivatives undergo a variety of chemical reactions during their synthesis. These reactions are tailored to introduce specific functional groups that are essential for the biological activity of the compounds. For example, the synthesis of substituted thiophene derivatives may involve condensation reactions, hydrolysis, and reactions with sodium azide in Tetrahydrofuran (THF) . The choice of reagents and reaction conditions is critical to achieving the desired chemical structure and properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as their lethal dose (LD50), are determined through acute toxicity assays. These properties are important for understanding the safety profile of the compounds. The synthesized thiophene derivatives are also screened for their pharmacological activities, including antiarrhythmic, serotonin antagonist, and antianxiety effects, and are compared with standard drugs like procaine amide, lidocaine, diazepam, and buspirone . The detailed pharmacological activities provide insights into the potential therapeutic applications of these compounds.

科学的研究の応用

Synthesis and Antimicrobial Evaluation

Talupur, Satheesh, and Chandrasekhar (2021) explored the synthesis and characterization of derivatives related to thiophene carboxamides, focusing on their antimicrobial properties. Their study on the synthesis, characterization, and docking studies of thiophene-2-carboxamides provides insights into the chemical's potential biomedical applications, including antimicrobial effects, which could be related to the structure of 2-(2,3-Dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxamide. The antimicrobial evaluation of these compounds suggests potential applications in the development of new antimicrobial agents. Read more.

Inhibitor Design Against Trypanosomal Diseases

Calenbergh, Eeckhout, Herdewijn, et al. (1994) synthesized a series of 2'-benzamido-2'-deoxyadenosine analogues, including thiophene carboxamide derivatives, aimed at treating sleeping sickness. Their work highlights the compound's role as a selective inhibitor for glyceraldehyde 3-phosphate dehydrogenase in parasites, showcasing a novel approach towards targeting trypanosomal diseases. The structural analysis and design principles could be applicable to the study of 2-(2,3-Dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxamide for similar or related applications. Read more.

Development of Antimycobacterial Compounds

Nallangi, Samala, Sridevi, Yogeeswari, and Sriram (2014) discussed the synthesis of tetrahydrothieno[2,3-c]pyridine-3-carboxamides and hexahydrocycloocta[b]thiophene-3-carboxamides, derived from modifications of known antimycobacterial molecules. Their work emphasizes the structural modification strategies to enhance activity against Mycobacterium tuberculosis. This research demonstrates how derivatives of thiophene carboxamides, similar in structure to 2-(2,3-Dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxamide, can be leveraged for the development of novel antimycobacterial agents. Read more.

特性

IUPAC Name |

2-[(2,3-dimethoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-8-9(2)23-16(12(8)14(17)19)18-15(20)10-6-5-7-11(21-3)13(10)22-4/h5-7H,1-4H3,(H2,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJAPVNIHSXRBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)C2=C(C(=CC=C2)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B2552560.png)

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2552573.png)

![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2552574.png)